molecular formula C7H7BrN2O2 B3070593 2-bromo-N-methyl-6-nitroaniline CAS No. 1004618-77-2

2-bromo-N-methyl-6-nitroaniline

Cat. No.: B3070593
CAS No.: 1004618-77-2
M. Wt: 231.05 g/mol
InChI Key: ODMQHYXPTUCRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, featuring a bromine atom, a nitro group, and a methyl group attached to the benzene ring

Mechanism of Action

Target of Action

2-Bromo-N-methyl-6-nitroaniline is an intermediate used for the synthesis of metabolites of Brimonidine , which is an α2 receptor agonist . The primary target of this compound is the α2 receptor, which plays a crucial role in the regulation of neurotransmitter release from adrenergic neurons in the central nervous system.

Mode of Action

The compound interacts with its target, the α2 receptor, through a series of biochemical reactions. The nitro group in the compound is meta directing , which means it directs the incoming electrophile to the meta position relative to itself . This interaction results in changes in the receptor’s activity, leading to the modulation of neurotransmitter release.

Biochemical Pathways

The compound affects the biochemical pathways involved in neurotransmitter release. The nitro group in the compound undergoes a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions result in the modulation of the α2 receptor’s activity and, consequently, the regulation of neurotransmitter release.

Pharmacokinetics

The compound’s molecular weight (23105 ) and its solid physical form suggest that it may have specific ADME properties that impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an intermediate in the synthesis of Brimonidine metabolites . By modulating the activity of the α2 receptor, the compound can influence neurotransmitter release, potentially leading to changes in neuronal signaling.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to prolonged exposure to air , suggesting that its stability and efficacy may be affected by environmental conditions. Additionally, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-methyl-6-nitroaniline typically involves a multi-step process. One common method includes the nitration of aniline to introduce the nitro group, followed by bromination to add the bromine atom, and finally, methylation to attach the methyl group. The reaction conditions often require specific temperatures and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process includes the use of inorganic acids, bromide solutions, and controlled temperature conditions to achieve high yields and purity. The intermediate products are often filtered, washed, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methyl-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and reducing agents like hydrogen or metal catalysts for reduction reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

2-Bromo-N-methyl-6-nitroaniline has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-methyl-6-nitroaniline is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, which imparts distinct chemical properties.

Biological Activity

Overview

2-Bromo-N-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2C_7H_7BrN_2O_2. This compound is notable for its structural features, including a bromine atom, a nitro group, and a methyl group, which contribute to its diverse biological activities. It serves as an important intermediate in the synthesis of various pharmaceuticals and exhibits potential biological properties that warrant further investigation.

The biological activity of this compound is primarily linked to its interactions with biological targets, particularly through the nitro group . The nitro group can undergo reduction to form reactive intermediates that may interact with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific biochemical pathways .

Target Interactions

  • α2 Receptor : The compound acts on the α2 adrenergic receptor, influencing neurotransmitter release and potentially affecting conditions like hypertension and anxiety .
  • Enzyme Interactions : The nitro group can deactivate certain enzyme sites by forming covalent bonds with critical amino acids, which may lead to cellular toxicity or therapeutic effects depending on the context .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by its chemical structure. The molecular weight of approximately 231 g/mol allows for reasonable solubility in organic solvents, which is advantageous for drug formulation .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Nitro-containing compounds are known to possess antimicrobial properties. The mechanism typically involves the reduction of the nitro group to generate toxic intermediates that can damage DNA and lead to cell death .
  • Cytotoxicity : Studies have shown that derivatives of nitroanilines can exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group is crucial for this activity, as it enhances the compound's ability to interact with cellular macromolecules .

Case Studies

Several studies have highlighted the biological significance of compounds similar to this compound:

  • Antiparasitic Activity : Research has indicated that certain nitro derivatives can be effective against parasitic infections by exploiting their ability to generate reactive oxygen species upon reduction .
  • Anti-inflammatory Properties : Some studies have shown that nitro-substituted compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases .

Chemical Reactions

The reactivity of this compound includes:

  • Oxidation : The nitro group can be reduced under specific conditions to yield amine derivatives.
  • Substitution Reactions : The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Bromo-6-methyl-4-nitroanilineBromine, methyl, nitroAntimicrobial
4-Bromo-2-nitroanilineBromine, nitroAnticancer
2-Bromo-4,6-dinitroanilineTwo nitro groupsCytotoxicity

Properties

IUPAC Name

2-bromo-N-methyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMQHYXPTUCRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-methyl-6-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-bromo-N-methyl-6-nitroaniline
Reactant of Route 3
Reactant of Route 3
2-bromo-N-methyl-6-nitroaniline
Reactant of Route 4
Reactant of Route 4
2-bromo-N-methyl-6-nitroaniline
Reactant of Route 5
Reactant of Route 5
2-bromo-N-methyl-6-nitroaniline
Reactant of Route 6
Reactant of Route 6
2-bromo-N-methyl-6-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.